molecular formula C12H22ClNO B2452265 (3-Methoxy-1-adamantyl)methanamine;hydrochloride CAS No. 13358-19-5

(3-Methoxy-1-adamantyl)methanamine;hydrochloride

Cat. No.: B2452265
CAS No.: 13358-19-5
M. Wt: 231.76
InChI Key: GRRGNRYTHLDOHR-UHFFFAOYSA-N
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Description

. This compound is characterized by the presence of a methoxy group attached to an adamantane structure, which is further linked to a methanamine group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methoxy-1-adamantyl)methanamine;hydrochloride typically involves the following steps:

    Formation of the Adamantane Core: The adamantane core is synthesized through a series of cyclization reactions starting from simple hydrocarbons.

    Introduction of the Methoxy Group: The methoxy group is introduced via a nucleophilic substitution reaction using methanol and a suitable leaving group.

    Attachment of the Methanamine Group: The methanamine group is attached through a reductive amination reaction, where an aldehyde or ketone intermediate is reacted with ammonia or an amine in the presence of a reducing agent.

    Formation of the Hydrochloride Salt: The final step involves the reaction of the free base with hydrochloric acid to form the hydrochloride salt

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

(3-Methoxy-1-adamantyl)methanamine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like sodium methoxide (NaOMe) and methanol (MeOH) are employed for nucleophilic substitution.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated, aminated, or substituted analogs .

Scientific Research Applications

(3-Methoxy-1-adamantyl)methanamine;hydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, including neurodegenerative disorders and infections.

    Industry: Utilized in the development of new materials, catalysts, and chemical processes.

Mechanism of Action

The mechanism of action of (3-Methoxy-1-adamantyl)methanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    1-Adamantanamine hydrochloride: Similar structure but lacks the methoxy group.

    3-Hydroxy-1-adamantyl)methanamine;hydrochloride: Similar structure with a hydroxyl group instead of a methoxy group.

    (3-Methyl-1-adamantyl)methanamine;hydrochloride: Similar structure with a methyl group instead of a methoxy group.

Uniqueness

(3-Methoxy-1-adamantyl)methanamine;hydrochloride is unique due to the presence of the methoxy group, which can influence its chemical reactivity, biological activity, and solubility. This uniqueness makes it a valuable compound for specific applications where these properties are advantageous .

Properties

IUPAC Name

(3-methoxy-1-adamantyl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO.ClH/c1-14-12-5-9-2-10(6-12)4-11(3-9,7-12)8-13;/h9-10H,2-8,13H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRRGNRYTHLDOHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC12CC3CC(C1)CC(C3)(C2)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13358-19-5
Record name (3-methoxyadamantan-1-yl)methanamine hydrochloride
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